7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a tetrahydroisoquinoline (THIQ) derivative, is a potent reversible inhibitor of phenylethanolamine N-methyltransferase . It has a molecular weight of 202.08 and a chemical formula of C9H9Cl2N . It can be used in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease .
Scientific Research Applications
Enzyme Inhibition
7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their inhibitory effects on specific enzymes. For instance, studies have shown the potential of certain tetrahydroisoquinoline derivatives in inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine from norepinephrine. These inhibitors could have therapeutic utility, suggesting their role in regulating neurotransmitter synthesis and potentially treating related disorders (Demarinis et al., 1981).
Pharmacological Potential
The pharmacological evaluation of tetrahydroisoquinoline derivatives has revealed their potential in exhibiting dopaminomimetic properties and inhibiting dopamine uptake. This indicates their possible use in treating disorders related to dopamine dysregulation, such as depression and Parkinson's disease. The structure-activity relationship (SAR) studies highlight the importance of specific functional groups attached to the isoquinoline skeleton for enhancing antidepressant action (Zára-Kaczián et al., 1986).
Synthesis of New Compounds
Research has also focused on synthesizing new compounds based on the tetrahydroisoquinoline scaffold. These studies aim to explore the chemical diversity and potential biological activities of these compounds. For instance, new tetrahydroisoquinoline derivatives have been synthesized, which could serve as precursors for beta-amino acids, indicating their utility in designing novel peptides and peptidomimetics with potential therapeutic applications (Weber et al., 2000).
Antitubercular and Antileishmanial Agents
Further research into 4-aminoquinoline analogues and their platinum(II) complexes has demonstrated promising antituberculosis and antileishmaniasis activities. This suggests the versatility of the tetrahydroisoquinoline core in developing agents against infectious diseases, highlighting the potential of these derivatives in addressing global health challenges (Carmo et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of epinephrine (adrenaline) from norepinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .
Biochemical Pathways
The inhibition of PNMT affects the catecholamine biosynthesis pathway. This can have downstream effects on various physiological processes that are regulated by these neurotransmitters, including mood, stress response, and cardiovascular function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on catecholamine levels. By inhibiting PNMT, it can potentially alter the physiological processes regulated by epinephrine .
Biochemical Analysis
Biochemical Properties
7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline may exhibit various biological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, depending on the nature and position of the substituents . It is a selective phenylethanolamine N-methyltransferase (PNMT) inhibitor with a Ki value of 0.3 μM .
Cellular Effects
This compound can be used in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective PNMT inhibitor . This suggests that it exerts its effects at the molecular level through binding interactions with the PNMT enzyme, potentially leading to changes in gene expression.
Properties
IUPAC Name |
5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,13H,1-2,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJYBRPWMKYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C(=CC(=C21)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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